Cas no 942-01-8 (2,3,4,9-tetrahydro-1H-carbazole)

2,3,4,9-tetrahydro-1H-carbazole structure
942-01-8 structure
2,3,4,9-tetrahydro-1H-carbazole
942-01-8
C12H13N
171.238322973251
MFCD00004959
40369
13664

2,3,4,9-tetrahydro-1H-carbazole Properties

Names and Identifiers

    • 2,3,4,9-Tetrahydro-1H-carbazole
    • 1,2,3,4-Tetyahydrocarbazole
    • 1,2,3,4-Tetrahydrocarbazole
    • Carbazole,1,2,3,4-tetrahydro- (6CI,7CI,8CI)
    • 1,2,3,4-Tetrahydro-9H-carbazole
    • 1H-Indole, 2,3-(1,4-butanediyl)-
    • 2,3-Tetramethylene-1H-indole
    • 2,3-Tetramethyleneindole
    • 5,6,7,8-Tetrahydro-9H-carbazole
    • NSC 17329
    • Tetrahydrocarbazole
    • 5,6,7,8-Tetrahydrocarbazole
    • 1H-Carbazole, 2,3,4,9-tetrahydro-
    • Carbazole, 1,2,3,4-tetrahydro-
    • CARBAZOLE, 5,6,7,8-TETRAHYDRO-
    • 8ZLK0TSX93
    • XKLNOVWDVMWTOB-UHFFFAOYSA-N
    • 5,6,7,8,9-pentahydro-4aH-carbazole
    • tetrahydocarbazole
    • PubChem9948
    • 1,2,3,4,-TETRAHYDROCARBAZOLE
    • 2,3,4,9-Tetrahydro-1H-carbazole (ACI)
    • Carbazole, 1,2,3,4-tetrahydro- (6CI, 7CI, 8CI)
    • NCGC00186306-01
    • DTXSID00240969
    • BAA77586
    • MFCD00004959
    • SR-01000424125-1
    • 1234-THC
    • W-100206
    • STK394140
    • 2,3Tetramethyleneindole
    • Q27271250
    • ALBB-017903
    • EU-0070508
    • T1006
    • UNII-8ZLK0TSX93
    • EINECS 213-385-7
    • EN300-82532
    • F1918-0039
    • NSC-17329
    • 2,3,4,9-TETRAHYDRO-9H-CARBAZOLE
    • DTXCID80163460
    • 1.2.3.4-Tetrahydrocarbazole
    • 1HCarbazole, 2,3,4,9tetrahydro (9CI)
    • 2,3,4,9Tetrahydro1Hcarbazole
    • 5-20-07-00468 (Beilstein Handbook Reference)
    • NS00040254
    • F0832-0099
    • SY033427
    • CARBAZOLE,1,2,3,4-TETRAHYDRO
    • 5,7,8-Tetrahydrocarbazole
    • NSC17329
    • 5,6,7,8Tetrahydrocarbazole
    • 1H-Carbazole,3,4,9-tetrahydro-
    • AKOS000271191
    • BRN 0133771
    • SCHEMBL104598
    • Carbazole, 5,6,7,8tetrahydro
    • 1,2,3,4-Tetrahydrocarbazole, 99%
    • AB-337/25021010
    • CHEMBL1911317
    • Carbazole,2,3,4-tetrahydro-
    • 942-01-8
    • 1H-Indole,3-(1,4-butanediyl)-
    • 2,3,4,9-Tetrahydro-1H-carbazole #
    • WLN: T B656 HM&&TJ
    • Carbazole, 1,2,3,4tetrahydro
    • 1,3,4-Tetrahydrocarbazole
    • SR-01000424125
    • CS-W004910
    • Carbazole,6,7,8-tetrahydro-
    • HMS1651H10
    • Carbazole, 1,2,3,4tetrahydro (8CI)
    • 2,3Tetramethylene1Hindole
    • AC-11745
    • 1HCarbazole, 2,3,4,9tetrahydro
    • DB-057479
    • 1HIndole, 2,3(1,4butanediyl)
    • +Expand
    • MFCD00004959
    • XKLNOVWDVMWTOB-UHFFFAOYSA-N
    • 1S/C12H13N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,13H,2,4,6,8H2
    • C1C=C2NC3CCCCC=3C2=CC=1
    • 0133771

Computed Properties

  • 171.10500
  • 1
  • 0
  • 0
  • 171.104799
  • 13
  • 190
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.3
  • nothing
  • 0
  • 15.8

Experimental Properties

  • 3.04670
  • 15.79000
  • 1.6544 (estimate)
  • Insoluble in water. Solubility in methanol (almost transparency).
  • 186°C/10mmHg(lit.)
  • 117.0 to 121.0 deg-C
  • 0.0±0.7 mmHg at 25°C
  • 325-330°C
  • Not determined
  • Not determined
  • 1.1459 (rough estimate)

2,3,4,9-tetrahydro-1H-carbazole Security Information

2,3,4,9-tetrahydro-1H-carbazole Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3,4,9-tetrahydro-1H-carbazole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003DQV-5g
2,3,4,9-Tetrahydro-1H-carbazole
942-01-8 98%
5g
$4.00 2024-04-19
A2B Chem LLC
AB56983-5g
1,2,3,4-Tetrahydrocarbazole
942-01-8 98%
5g
$4.00 2024-07-18
Aaron
AR003DZ7-5g
2,3,4,9-Tetrahydro-1H-carbazole
942-01-8 98%
5g
$4.00 2024-07-18
abcr
AB133162-25 g
1,2,3,4-Tetrahydrocarbazole, 99%; .
942-01-8 99%
25 g
€101.70 2023-07-20
Ambeed
A101605-5g
2,3,4,9-Tetrahydro-1H-carbazole
942-01-8 98%
5g
$5.0 2024-05-28
Apollo Scientific
OR11239-5g
1,2,3,4-Tetrahydrocarbazole
942-01-8 98%
5g
£35.00 2023-09-02
Chemenu
CM255907-500g
2,3,4,9-Tetrahydro-1H-carbazole
942-01-8 98%
500g
$292 2024-07-19
City Chemical
T595-25GM
1,2,3,4-Tetrahydrocarbazole
942-01-8 97%
25gm
$65.20 2023-09-19
Enamine
EN300-82532-0.05g
2,3,4,9-tetrahydro-1H-carbazole
942-01-8 95%
0.05g
$19.0 2024-05-21
eNovation Chemicals LLC
D695031-100g
1,2,3,4-Tetrahydrocarbazole
942-01-8 97%
100g
$110 2021-09-27

2,3,4,9-tetrahydro-1H-carbazole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ;  24 h, 800 psi, 120 °C
Reference
[(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketones
Cabrera, A.; Sharma, P.; Ayala, M.; Rubio-Perez, L.; Amezquita-Valencia, Manuel, Tetrahedron Letters, 2011, 52(50), 6758-6762

Synthetic Circuit 2

Reaction Conditions
1.1 120 °C
Reference
The First Method for Protection-Deprotection of the Indole 2,3-π Bond
Baran, Phil S.; Guerrero, Carlos A.; Corey, E. J., Organic Letters, 2003, 5(11), 1999-2001

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetic acid
Reference
Applications of microwave accelerated organic chemistry
Majetich, G.; Hicks, R., Research on Chemical Intermediates, 1994, 20(1), 61-77

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Formic acid
Reference
Fischer cyclizations by microwave heating
Abramovitch, Rudolph A.; Bulman, Amanda, Synlett, 1992, (10), 795-6

Synthetic Circuit 5

Reaction Conditions
1.1 140 h, 2.5 MPa
Reference
Microwave green organic chemistry: aiming for a desktop plant
Mase, Nobuyuki; Takeda, Kazuhiro; Sato, Kohei, Kemikaru Enjiniyaringu, 2019, 64(6), 395-402

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Water ;  90 °C; 1 h, 120 °C
Reference
Process for preparation of carbazole by using zircon sand catalyst
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Triruthenium dodecacarbonyl Solvents: 1,4-Dioxane ;  22 h, 150 °C
Reference
Ruthenium-Catalyzed Synthesis of Indoles from Anilines and Epoxides
Pena-Lopez, Miguel; Neumann, Helfried; Beller, Matthias, Chemistry - A European Journal, 2014, 20(7), 1818-1824

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Cyanuric chloride Solvents: Ethanol ;  2 h, 80 °C; 80 °C → rt
Reference
Mild, efficient Fischer indole synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT)
Siddalingamurthy, Eranna; Mahadevan, Kittappa M.; Masagalli, Jagadeesh N.; Harishkumar, Hosanagara N., Tetrahedron Letters, 2013, 54(41), 5591-5596

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  rt → reflux
1.2 Solvents: Methanol ;  0.5 - 1 h, reflux; 1 h, reflux
Reference
Environmentally friendly method for preparing high-purity tetrahydrocarbazole
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
Modular Synthesis of Indoles from Imines and o-Dihaloarenes or o-Chlorosulfonates by a Pd-Catalyzed Cascade Process
Barluenga, Jose; Jimenez-Aquino, Agustin; Aznar, Fernando; Valdes, Carlos, Journal of the American Chemical Society, 2009, 131(11), 4031-4041

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Sulfuric acid, monopotassium salt, monohydrate (impregnated on silica) ;  0.83 h
Reference
KHSO4.H2O/SiO2-catalyzed, one-pot, solvent-free synthesis of pyrazolines, tetrahydrocarbazoles and indoles using microwave irradiation
Kapoor, Kamal K.; Ganai, Bilal A.; Kumar, Satish; Andotra, Charanjeet S., Synthetic Communications, 2006, 36(18), 2727-2735

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ,  (OC-6-13)-Carbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]eth… Solvents: 1,4-Dioxane ;  30 h, 150 °C
Reference
Benign synthesis of indoles from anilines and epoxides: new application for ruthenium pincer catalysts
Monney, Angele; Pena-Lopez, Miguel; Beller, Matthias, Chimia, 2014, 68(4), 231-234

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Copper Solvents: Dimethylformamide ;  10 h, 120 °C
Reference
Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and Alcohols
Damodara, Dandu; Arundhathi, Racha; Likhar, Pravin R., Advanced Synthesis & Catalysis, 2014, 356(1), 189-198

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Propylphosphonic anhydride Solvents: Ethyl acetate ;  5 min, 100 °C
Reference
A microwave-assisted, propylphosphonic anhydride (T3P) mediated one-pot Fischer indole synthesis
Desroses, Matthieu; Wieckowski, Krzysztof; Stevens, Marc; Odell, Luke R., Tetrahedron Letters, 2011, 52(34), 4417-4420

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ,  Sulfuric acid magnesium salt (1:1) Catalysts: (SP-4-2)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Toluene ;  10 h, 100 °C
Reference
Well-defined NHC-Pd complex-mediated intermolecular direct annulations for synthesis of functionalized indoles (NHC = N-hetero-cyclic carbene)
Jin, Zhong; Guo, Su-Xian; Qiu, Ling-Ling; Wu, Gui-Ping; Fang, Jian-Xin, Applied Organometallic Chemistry, 2011, 25(7), 502-507

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Acetic acid ,  Trifluoroacetic acid Solvents: Ethanol ;  14 min, 50 °C
Reference
Improved synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation
Surendiran, T.; Balasubramanian, S.; Sivaraj, D., Organic Chemistry: An Indian Journal, 2008, 4(9-11), 478-481

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ;  18 h, rt
Reference
2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation-Fischer indole synthesis and skeletal rearrangement
Linnepe, Petra; Schmidt, Axel M.; Eilbracht, Peter, Organic & Biomolecular Chemistry, 2006, 4(2), 302-313

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ,  Palladium Solvents: Water ;  3 h, 110 °C
Reference
Highly efficient dehydrogenation of indolines to indoles using hydroxyapatite-bound Pd catalyst
Hara, Takayoshi; Mori, Kohsuke; Mizugaki, Tomoo; Ebitani, Kohki; Kaneda, Kiyotomi, Tetrahedron Letters, 2003, 44(33), 6207-6210

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ;  1 h, reflux
Reference
Application and comparison of the catalytic activity of Fe3O4 MNPs, Kaolin and Montmorillonite K10 for the synthesis of indole derivatives
Nami, Navabeh; Tajbakhsh, Mahmoud; Vafakhah, Mohamad, Eurasian Chemical Communications, 2019, 1(1), 93-101

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Ethanol ;  1 h, reflux
Reference
Application and comparison of the catalytic activity of Fe3O4 MNPs, kaolin and montmorillonite K10 for the synthesis of indole derivatives
Nami, Navabeh; Tajbakhsh, Mahmoud; Vafakhah, Mohamad, Iranian Chemical Communication, 2019, 7(1), 93-101

2,3,4,9-tetrahydro-1H-carbazole Raw materials

2,3,4,9-tetrahydro-1H-carbazole Preparation Products

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Amadis Chemical Company Limited
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